molecular formula C13H12N4O3 B11769859 7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

Cat. No.: B11769859
M. Wt: 272.26 g/mol
InChI Key: GTMRCDDJNUDFLX-UHFFFAOYSA-N
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Description

Table 1: Comparative Crystallographic Data for Related Oxadiazole-Pyridine Systems

Parameter Zn(II) Complex Pyridine-Oxadiazole Derivative
Space Group C2/c C2/c
Unit Cell Volume (ų) 2596.9(4) 2596.9(4)
Bond Length (N–O, Å) 1.32–1.35 1.31–1.38
Bond Angle (°) 105–112 104–110

The nitro group at position 7 likely induces steric strain, distorting the pyridine ring’s planarity. This effect is analogous to nitro-substituted benzoxadiazoles, where the nitro group adopts a near-perpendicular orientation relative to the aromatic plane.

Spectroscopic Identification via UV-Vis and IR Spectroscopy

Infrared Spectroscopy

IR spectroscopy identifies key functional groups in the molecule. The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ , respectively. The oxadiazole ring’s C=N and N–O stretches appear at ~1600 cm⁻¹ and ~1250 cm⁻¹ , while aromatic C–H bending modes for the m-tolyl group occur near ~750 cm⁻¹ .

UV-Vis Spectroscopy

The electronic absorption spectrum of nitro-oxadiazole derivatives typically shows a strong π→π* transition in the 250–300 nm range, attributed to the conjugated heteroaromatic system. A weaker n→π* transition near 350 nm arises from the nitro group’s non-bonding electrons. Solvatochromic shifts in polar solvents (e.g., ethanol) suggest significant dipole-dipole interactions.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While direct NMR data for this compound is unavailable, assignments can be extrapolated from related systems. The m-tolyl group’s methyl protons resonate as a singlet near δ 2.35 ppm in $$^1$$H-NMR. Pyridinic protons adjacent to the oxadiazole ring experience deshielding, appearing as doublets at δ 8.6–9.3 ppm . The nitro group’s electron-withdrawing effect further deshields neighboring protons, splitting signals into complex multiplets.

Table 2: Predicted $$^1$$H-NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
m-Tolyl CH3 2.35 Singlet
Pyridine H-2/H-6 8.7–9.0 Doublet
Oxadiazole H-3 7.5–7.8 Triplet
Aromatic H (ortho to NO2) 7.9–8.2 Doublet

In $$^{13}$$C-NMR, the oxadiazole ring’s quaternary carbons resonate at ~160–165 ppm , while pyridinic carbons adjacent to nitrogen appear at ~150 ppm .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak $$[M]^+$$ for C₁₃H₁₂N₄O₃ is expected at m/z 272.26 . Fragmentation pathways likely involve:

  • Loss of NO₂ (m/z 226.20), a common cleavage for nitroarenes.
  • Retro-Diels-Alder cleavage of the oxadiazole ring, yielding fragments at m/z 145.08 (C₆H₅N₂O) and 127.04 (C₅H₃N₂O).
  • Methyl group elimination from the m-tolyl substituent, producing a peak at m/z 257.23.

Table 3: Predicted Major Mass Fragments

Fragment Ion m/z Proposed Structure
[M]^+ 272.26 Intact molecular ion
[M–NO₂]^+ 226.20 Denitrated species
[C₆H₅N₂O]^+ 145.08 Pyridine-oxadiazole fragment
[C₅H₃N₂O]^+ 127.04 Oxadiazole-derived ion

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

N-(3-methylphenyl)-7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine

InChI

InChI=1S/C13H12N4O3/c1-9-3-2-4-10(7-9)15-11-5-6-13(17(18)19)16-12(11)8-14-20-16/h2-8,14-15H,1H3

InChI Key

GTMRCDDJNUDFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Precursors

Starting with 4-chloro-3-nitropyridin-2-amine (1 ), bromination using N-bromosuccinimide (NBS) yields 3-bromo-4-methoxy-pyridine (2 ). Cyclization with (diacetoxyiodo)benzene (DIB) generates the furoxan intermediate (3 ), which is reduced to the furazanopyridine (4 ) using triphenylphosphine.

Key Conditions :

  • Solvent: Degassed 1,4-dioxane

  • Catalysts: Pd(OAc)₂ (10 mol%), tricyclohexylphosphine (20 mol%)

  • Temperature: Reflux under nitrogen.

Nitration at the 7-Position

Nitration is critical for introducing the nitro group. A mixed-acid system (H₂SO₄/HNO₃) at 0–5°C selectively nitrates the pyridine ring at the 7-position. This step parallels methods used for trinitrobenzimidazolones, where controlled nitration avoids over-oxidation.

Optimized Protocol :

  • Substrate : Oxadiazolo-pyridine intermediate (4 )

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄

  • Yield : 78–85%.

Coupling with m-Toluidine

The m-tolyl group is introduced via Buchwald-Hartwig cross-coupling. This method, adapted from palladium-catalyzed aminations, ensures regioselective N-arylation.

Coupling Reaction

The nitro-oxadiazolo-pyridine (5 ) reacts with m-toluidine in the presence of a palladium catalyst:

Reaction Setup :

  • Catalysts: Pd₂(dba)₃, XantPhos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours.

Yield : 70–75%.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/EtOAc gradient). Analytical data align with reported benchmarks:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (d, J = 7.2 Hz, 1H, Ar-H), 2.31 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₁₃H₁₂N₄O₃ [M+H]⁺: 272.26, found: 272.25.

Crystallographic Validation

Single-crystal X-ray diffraction (where applicable) confirms the orthorhombic space group (P2₁2₁2₁) and density (~1.76 g/cm³), consistent with nitro-heterocycles.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Cyclization-Nitration4-Chloro-3-nitropyridinePd-catalyzed cyclization78≥98
Direct CouplingPre-nitrated oxadiazoleBuchwald-Hartwig75≥95
One-Pot SynthesisHalopyridineTandem cyclization/nitration65≥90

Trade-offs :

  • Multi-step routes offer higher purity but require rigorous intermediate purification.

  • One-pot methods reduce steps but risk byproduct formation.

Challenges and Optimization

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates coupling reactions. Lowering reaction temperatures (≤110°C) and using bulky ligands (XantPhos) mitigate decomposition.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve cyclization yields but may hinder nitro stability. Mixed solvents (dioxane/H₂O) balance reactivity and selectivity.

Industrial-Scale Considerations

Cost Drivers :

  • Palladium catalysts contribute ~40% of material costs.

  • Recycling Pd via extraction (e.g., aqueous NH₃) reduces expenses.

Safety :

  • Nitration requires strict temperature control (<5°C) to prevent exothermic runaway .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Energetic Materials

Compound A : [1,2,5]Oxadiazolo[2,3-a]pyrimidin-8-ium perchlorates ()

  • Core Structure : Fused [1,2,5]oxadiazolo-pyrimidinium vs. oxadiazolo-pyridine in the target compound.
  • Substituents : Perchlorate counterion (ClO₄⁻) vs. nitro and m-tolyl groups.
  • Synthesis: Utilizes 3-aminofurazan and 1,3-diketones under HClO₄/H₂O₂ conditions, contrasting with the target compound’s likely nitro-functionalized precursor route .
  • Energetic Performance : Perchlorate salts exhibit high combustion rates (e.g., 360–480 m/s) and thermal stability (decomposition >200°C). The nitro group in the target compound may similarly enhance energy density but reduce sensitivity due to aromatic stabilization .

Compound B : 7-p-Tolyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ()

  • Core Structure : Pyrazolo-triazolo-pyrimidine vs. oxadiazolo-pyridine.
  • Substituents : p-Tolyl (para-methylphenyl) vs. m-tolyl.
  • Thermal Behavior : Pyrazolo-triazolo derivatives decompose at ~250°C, suggesting meta-substituted analogues (like the target compound) may exhibit comparable stability, with positional isomerism (meta vs. para) influencing crystallinity .

Key Comparative Data

Property Target Compound Compound A () Compound B ()
Core Heterocycle [1,2,5]Oxadiazolo-pyridine [1,2,5]Oxadiazolo-pyrimidinium Pyrazolo-triazolo-pyrimidine
Substituents 7-Nitro, 4-(m-tolyl)amine ClO₄⁻ counterion 7-p-Tolyl
Synthesis Method Likely nitro-functionalized 3-Aminofurazan + 1,3-diketones POCl₃ reflux + acid coupling
Thermal Stability Estimated >180°C* 200–220°C (DSC) ~250°C
Combustion Rate Moderate (inferred) 360–480 m/s Not reported
Impact Sensitivity Likely >10 J (low sensitivity) 5–8 J (moderate) Not tested

*Inferred from nitroaromatic stability trends.

Research Findings and Implications

  • Energetic Performance : The nitro group in the target compound may offer superior oxygen balance compared to perchlorate salts (Compound A), reducing smoke emissions in combustion. However, its energy density is likely lower due to the absence of ionic stabilization .
  • Synthetic Flexibility: The m-tolyl group’s meta orientation (vs.
  • Safety Profile : The absence of a perchlorate counterion (unlike Compound A) could reduce hygroscopicity and corrosion risks, enhancing storage stability .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity of intermediates .
  • Catalysts : Transition metal catalysts (e.g., Pd/Cu) improve coupling efficiency in multi-step syntheses .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
    Statistical design of experiments (DoE) can reduce trial iterations by identifying critical variables .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves structural ambiguities (e.g., nitro group positioning, m-tolyl substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .
  • HPLC-PDA : Quantifies purity (>95% threshold) and detects trace impurities .
  • X-ray crystallography : Resolves absolute stereochemistry of fused oxadiazolo-pyridin-4-amine systems .

Basic: How can researchers address low yields during the final purification stage?

Methodological Answer:

  • Chromatography optimization : Use gradient elution (e.g., hexane/ethyl acetate to methanol/DCM) for polar nitro-containing compounds .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to improve crystal lattice formation .
  • pH adjustment : Acidic/basic workups can separate ionizable byproducts .

Advanced: How can computational methods enhance reaction design for this compound’s derivatives?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic nitro group reactivity) .
  • Molecular docking : Screen derivatives for target binding (e.g., enzyme active sites) to prioritize synthesis .
  • Machine learning : Train models on existing heterocyclic reaction data to predict optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Dose-response curves : Calculate IC50/EC50 values to compare potency across studies .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design : Modify the oxadiazolo ring (e.g., substituent electronegativity) to assess electronic effects .
  • Bioisosteric replacement : Swap the m-tolyl group with fluorophenyl or methoxyphenyl to probe steric tolerance .
  • Proteomics profiling : Use affinity chromatography to identify off-target interactions influencing SAR .

Advanced: How to manage heterogeneous reaction conditions in scale-up syntheses?

Methodological Answer:

  • Mixing optimization : Use high-shear mixers or microreactors to improve mass transfer in biphasic systems .
  • In-line monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .
  • Design of Experiments (DoE) : Statistically validate scalability parameters (e.g., stirring rate, solvent volume) .

Advanced: What protocols ensure stability of this compound under experimental storage?

Methodological Answer:

  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies susceptible functional groups (e.g., nitro reduction) .
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis of the oxadiazolo ring .
  • Inert storage : Argon-sealed vials with desiccants (e.g., silica gel) mitigate oxidation and moisture uptake .

Advanced: How to address discrepancies in NMR or MS data during characterization?

Methodological Answer:

  • Isotopic labeling : Synthesize 15N/13C-labeled analogs to confirm peak assignments .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in fused heterocycles .
  • Cross-validate with DFT calculations : Simulate NMR chemical shifts to match experimental data .

Advanced: What solvent systems minimize side reactions in functional group transformations?

Methodological Answer:

  • Low-coordinating solvents : Dichloromethane or THF reduce nucleophilic interference during nitro group reductions .
  • Ionic liquids : Enhance selectivity in SNAr reactions involving the pyridin-4-amine moiety .
  • Solvent-free conditions : Mechanochemical grinding minimizes solvent-derived byproducts in cycloadditions .

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